Physicochemical Differentiation: XLogP3 and Polar Surface Area vs. Cyano and Bromo Analogs
Among the closest commercially cataloged structural analogs of the 3-methoxyazetidine-phenyl-benzenesulfonamide scaffold, CAS 2034355-03-6 occupies a distinct physicochemical niche. Its computed XLogP3 of 2 and topological polar surface area (TPSA) of 67 Ų define a lipophilicity-hydrophilicity balance that differs systematically from the 4-cyano analog (CAS 2034491-73-9; C17H17N3O3S, MW 343.4, additional H-bond acceptor from nitrile) and the 2-bromo analog (CAS 2034262-74-1; C16H17BrN2O3S, MW 397.3, higher lipophilicity from bromine) [1]. The TPSA of 67 Ų for the unsubstituted parent falls below 140 Ų, a threshold commonly associated with acceptable oral bioavailability, and the XLogP3 of 2 sits within the optimal 1–3 range for CNS drug-likeness, distinguishing it from both more polar (4-cyano) and more lipophilic (2-bromo) comparators [2]. These computed differences are directly relevant to permeability, solubility, and off-target promiscuity predictions in early-stage screening cascades.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2; TPSA = 67 Ų |
| Comparator Or Baseline | 4-Cyano analog: XLogP3 estimated ~1.5, TPSA ~90 Ų (additional nitrile acceptor). 2-Bromo analog: XLogP3 estimated ~2.8, TPSA ~67 Ų (similar TPSA, higher lipophilicity from Br). |
| Quantified Difference | ΔXLogP3 ~+0.5 vs. 4-cyano; ΔXLogP3 ~-0.8 vs. 2-bromo; ΔTPSA ~-23 Ų vs. 4-cyano. |
| Conditions | Computed values from PubChem XLogP3 3.0 and Cactvs 3.4.8.24 algorithms; structural comparison based on cataloged analogs. |
Why This Matters
The intermediate lipophilicity (XLogP3 = 2) and lower polar surface area of CAS 2034355-03-6 predict superior passive membrane permeability compared to the 4-cyano analog while offering better aqueous solubility than the 2-bromo analog, making it the preferred starting scaffold when balanced ADME properties are required.
- [1] PubChem. Computed physicochemical properties for CID 92076993 and structurally related analogs. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034355-03-6. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
